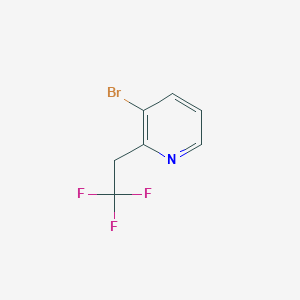

3-Bromo-2-(2,2,2-trifluoroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(2,2,2-trifluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-5-2-1-3-12-6(5)4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOXFJQZOCVDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 3 Bromo 2 2,2,2 Trifluoroethyl Pyridine

Reactivity at the Bromine Substituent

The bromine atom at the 3-position of the pyridine (B92270) ring is the primary site of reactivity for 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine. This reactivity is harnessed in several important synthetic transformations, including nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions, which are fundamental in constructing more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. In this type of reaction, a nucleophile replaces the bromine atom on the aromatic ring. The pyridine ring, being an electron-deficient (π-deficient) aromatic system, is inherently activated towards nucleophilic attack. youtube.com The presence of the nitrogen atom in the ring allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. stackexchange.comwikipedia.org

For SNAr reactions on pyridines, the substitution typically occurs at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com While the bromine in this compound is at the 3-position, the electron-withdrawing nature of the 2-(2,2,2-trifluoroethyl) group can influence the reactivity of the ring, potentially facilitating nucleophilic attack. The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion, followed by the elimination of the bromide ion to restore aromaticity. uomustansiriyah.edu.iqpressbooks.pub

Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination sequence. nih.gov The specific pathway for this compound would depend on the nature of the nucleophile and the reaction conditions.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The bromine substituent serves as a versatile handle for introducing a wide array of functional groups.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. nih.govtcichemicals.com In the case of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position.

The reaction is valued for its mild conditions and the commercial availability and stability of the boronic acid and boronate ester reagents. tcichemicals.com A typical catalytic cycle involves the oxidative addition of the bromopyridine to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. researchgate.net For instance, Pd(OAc)₂ has been shown to be effective for the Suzuki-Miyaura coupling of heteroaryl halides. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 3-Bromopyridine (B30812) Derivatives

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% EtOH | Moderate to Excellent researchgate.net |

| 2 | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | Various | Aqueous Media | Optimized yields researchgate.net |

This table presents generalized conditions and outcomes for Suzuki-Miyaura reactions involving 3-bromopyridine derivatives as a reference for the potential reactivity of this compound.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction provides a direct method for introducing an alkynyl group at the 3-position of this compound, leading to the formation of conjugated enynes and arylalkynes.

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.orgorganic-chemistry.org The catalytic cycle involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is believed to facilitate the formation of a copper(I) acetylide intermediate that then undergoes transmetalation with the palladium complex. wikipedia.org There are also copper-free variations of the Sonogashira coupling. libretexts.org The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Et₃N / THF | THF | Room Temperature soton.ac.uk |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Not specified | Room Temperature libretexts.org |

This table provides an overview of typical conditions used for Sonogashira couplings with aryl bromides, which would be applicable to this compound.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane) to form a carbon-carbon bond. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

The mechanism of the Stille reaction proceeds through a catalytic cycle involving oxidative addition of the bromopyridine to a palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to give the coupled product. wikipedia.org Additives such as copper(I) salts can accelerate the reaction rate. harvard.edu

Negishi Coupling

The Negishi coupling is a transition metal-catalyzed reaction that forms a carbon-carbon bond between an organic halide and an organozinc compound. wikipedia.org The catalysts are typically palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

A key feature of the Negishi coupling is the preparation of the organozinc reagent, which can be generated in situ. The reaction generally exhibits high functional group tolerance and often proceeds with high stereospecificity. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions. organic-chemistry.org Commercially available catalysts like Pd(P(t-Bu)₃)₂ have been shown to be effective for the Negishi coupling of aryl chlorides, suggesting their utility for the more reactive aryl bromides. nih.gov

Table 3: Comparison of Stille and Negishi Coupling Reactions

| Feature | Stille Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) |

| Catalyst | Palladium | Palladium or Nickel wikipedia.org |

| Advantages | High functional group tolerance, stable reagents wikipedia.org | High reactivity, broad scope (sp³, sp², sp) wikipedia.org |

| Disadvantages | Toxicity of tin compounds organic-chemistry.org | Moisture sensitivity of organozinc reagents |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of aryl amines and has largely replaced harsher traditional methods. wikipedia.org

For this compound, this reaction would enable the introduction of a primary or secondary amine at the 3-position. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. wikipedia.org The development of various generations of catalyst systems, particularly those with sterically hindered phosphine ligands, has greatly expanded the scope and efficiency of this reaction. wikipedia.org

Table 4: Key Components of the Buchwald-Hartwig Amination

| Component | Role | Examples |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) catalyst | [Pd₂(dba)₃], Pd(OAc)₂ |

| Ligand | Stabilizes and activates the catalyst | (±)-BINAP, P(o-Tolyl)₃, XPhos wikipedia.orgchemspider.com |

| Base | Facilitates deprotonation of the amine | NaOBut, K₂CO₃, LiHMDS chemspider.comlibretexts.org |

| Solvent | Reaction medium | Toluene, Dioxane, THF wikipedia.orgchemspider.comlibretexts.org |

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The bromine atom at the C-3 position of this compound is a key functional group that enables various carbon-carbon and carbon-heteroatom bond formations through halogen-metal exchange reactions. This transformation is a fundamental process in organometallic chemistry, converting an organic halide into a more reactive organometallic species. acs.org The resulting organometallic intermediate can then be "quenched" with a wide range of electrophiles to introduce diverse substituents onto the pyridine ring.

The most common method for initiating this exchange is the use of organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C to -100 °C). researchgate.net The reaction proceeds via a nucleophilic attack of the alkyl group from the organolithium reagent on the bromine atom, leading to the formation of a 2-(2,2,2-trifluoroethyl)pyridin-3-yl-lithium intermediate and an alkyl bromide byproduct. The rate of this exchange generally follows the trend I > Br > Cl for the halogen. acs.org

An alternative and often milder method involves the use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), which can also effect a bromine-magnesium exchange. researchgate.net This can be particularly advantageous for substrates with functional groups that are sensitive to highly reactive organolithium compounds. researchgate.net The combination of i-PrMgCl and n-BuLi has also been developed as an efficient protocol for performing halogen-metal exchange under non-cryogenic conditions on substrates bearing acidic protons. researchgate.net

Once the lithiated or magnesiated pyridine intermediate is formed, it serves as a potent nucleophile. This intermediate can react with a variety of electrophiles to yield functionalized pyridine derivatives. This two-step sequence allows for the regioselective introduction of substituents at the 3-position of the pyridine core.

Table 1: Examples of Electrophilic Quenching Following Halogen-Metal Exchange

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid |

| Alkyl Halides | Methyl Iodide | Alkyl |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl |

| Esters | Ethyl chloroformate | Ester |

For instance, quenching the lithiated intermediate of this compound with dimethylformamide (DMF) would be expected to yield 2-(2,2,2-trifluoroethyl)pyridine-3-carbaldehyde. Similarly, reaction with carbon dioxide would produce 2-(2,2,2-trifluoroethyl)nicotinic acid. The versatility of this method makes it a powerful tool for the synthesis of complex, polysubstituted pyridine derivatives. rsc.org

Reactivity of the Pyridine Nitrogen Atom

Coordination Chemistry with Transition Metal Centers

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a Lewis base capable of coordinating to transition metal centers. researchgate.net Pyridine and its derivatives are common monodentate ligands in coordination chemistry, forming a wide array of metal complexes. wikipedia.orgjscimedcentral.com The coordination of this compound to a metal center occurs through this nitrogen lone pair, forming a coordinate covalent bond. libretexts.org

The electronic properties of the substituents on the pyridine ring significantly influence its coordination ability. The presence of two electron-withdrawing groups—the bromine atom at C-3 and the 2,2,2-trifluoroethyl group at C-2—decreases the electron density on the nitrogen atom. This reduction in basicity weakens its ability to act as a Lewis base compared to unsubstituted pyridine. nih.gov Consequently, complexes formed with this compound are expected to have weaker metal-ligand bonds compared to complexes with more electron-rich pyridine ligands.

Despite its reduced basicity, this pyridine derivative can still form stable complexes with a variety of transition metals, including but not limited to nickel(II), copper(I), silver(I), rhodium(III), and ruthenium(II). acs.orgjscimedcentral.com The geometry of the resulting complex depends on the metal ion, its oxidation state, and the other ligands present, with common geometries being octahedral, square planar, and tetrahedral. wikipedia.orglibretexts.org For example, rhodium(III) complexes bearing trifluoromethyl groups on the pyridine moiety have been synthesized and structurally characterized, showing slightly longer metal-nitrogen bond distances due to the electron-withdrawing effects of the substituent. acs.org

N-Oxidation and Quaternization Reactions

The lone pair on the pyridine nitrogen can also react with electrophiles other than metal ions. Key reactions include N-oxidation and quaternization.

N-Oxidation involves the reaction of the pyridine with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. scripps.edu However, the oxidation of electron-deficient pyridines can be challenging and often requires more potent reagent systems. researchgate.net For substrates like this compound, which is deactivated by two electron-withdrawing groups, a mixture of hydrogen peroxide with a strong acid anhydride, such as trifluoroacetic anhydride (TFAA), is often more effective. researchgate.netnih.gov The resulting N-oxide, this compound N-oxide, has altered electronic properties and reactivity compared to the parent pyridine. For example, N-oxidation can facilitate certain nucleophilic aromatic substitution reactions at the C-2 and C-4 positions. scripps.edu

Quaternization , also known as the Menshutkin reaction, involves the treatment of the pyridine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. wikipedia.org In this SN2 reaction, the pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. wikipedia.org The reaction rate is influenced by the nature of the alkyl halide (I > Br > Cl), the solvent, and the nucleophilicity of the pyridine. wikipedia.org Due to the reduced electron density on the nitrogen atom of this compound, its quaternization is expected to proceed more slowly than that of unsubstituted pyridine. osti.gov The reaction results in the formation of a positively charged pyridinium ion, which significantly alters the molecule's solubility and electronic characteristics. mdpi.com

Reactivity of the 2,2,2-Trifluoroethyl Moiety

Stability and Chemical Resistance of the Perfluoroalkyl Group

The 2,2,2-trifluoroethyl group is a type of perfluoroalkyl substituent characterized by exceptional chemical and thermal stability. mdpi.com This stability is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. mdpi.com The high electronegativity of fluorine atoms polarizes the C-F bond, increasing its ionic character and bond energy.

This inherent strength makes the trifluoroethyl group highly resistant to chemical degradation under a wide range of reaction conditions. rsc.org It is generally inert to common acids, bases, oxidants, and reductants that might transform other functional groups in the molecule. rsc.orgresearchgate.net This chemical robustness is a significant advantage in multistep syntheses, as the group can be carried through various transformations without the need for protecting groups. The stability of the C-F bond also means that the trifluoroethyl group itself is not typically a site for synthetic modification, in contrast to the more reactive C-Br bond or the pyridine nitrogen. researchgate.net

Electronic Effects of the Trifluoroethyl Group on Pyridine Ring Reactivity

This strong inductive withdrawal of electron density has several important consequences for the reactivity of the this compound molecule:

Reduced Basicity of Nitrogen: As mentioned in section 3.2.1, the electron-withdrawing effect deactivates the pyridine nitrogen, making it a weaker Lewis base and less nucleophilic. nih.gov

Deactivation towards Electrophilic Aromatic Substitution (SEAr): The reduced electron density makes the pyridine ring significantly less reactive towards electrophilic attack (e.g., nitration, halogenation). Such reactions are already difficult on unsubstituted pyridine and would be even more challenging on this highly deactivated system.

Table 2: Summary of Electronic Effects of Substituents

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

|---|---|---|---|

| -Br | 3 | Inductive (-I), Resonance (+R, weak) | Deactivating, Weakly directing |

Transformations Involving the Alpha-Carbon of the Trifluoroethyl Group

The alpha-carbon of the 2-(2,2,2-trifluoroethyl) group is the methylene (-CH2-) carbon directly attached to the pyridine ring. The protons on this carbon are adjacent to the strongly electron-withdrawing trifluoromethyl (-CF3) group and the electron-deficient pyridine ring. This electronic environment enhances the acidity of these alpha-protons, making them susceptible to deprotonation by a strong base.

However, transformations involving this position are not commonly reported in the literature for this specific substrate. While deprotonation is theoretically possible, the resulting carbanion would be destabilized by the adjacent electron-rich trifluoromethyl group. Consequently, reactions tend to favor functionalization of the pyridine ring itself, which possesses several reactive sites that are electronically activated for substitution or metalation. Research on related halo(trifluoromethyl)pyridines consistently shows a preference for deprotonation and subsequent functionalization on the pyridine core rather than on the alkyl substituent researchgate.net.

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring in this compound is significantly electron-deficient. This is due to the inherent electron-withdrawing nature of the nitrogen atom, compounded by the strong inductive effects of both the bromo and the 2,2,2-trifluoroethyl substituents. This electronic characteristic makes the ring highly susceptible to nucleophilic attack and conversely, highly deactivated towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr):

The presence of strong electron-withdrawing groups and a good leaving group (bromide) makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr). In pyridine systems, nucleophilic attack is strongly favored at the C2 (α) and C4 (γ) positions. This is because the anionic intermediate (a Meisenheimer complex) formed upon nucleophilic attack at these positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, which provides significant resonance stabilization wikipedia.orgstackexchange.comlibretexts.org.

In this compound, the bromine atom is at the C3 position. Nucleophilic attack at this position is generally disfavored because the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen quimicaorganica.org. Therefore, direct displacement of the bromide at the C3-position via a standard SNAr mechanism is unlikely. Instead, functionalization is more likely to occur via other pathways, such as metalation followed by cross-coupling, or if a leaving group were present at the C2, C4 or C6 positions.

Directed Ortho-Metalation (DoM):

A more viable strategy for the regioselective functionalization of the pyridine core is directed ortho-metalation. This involves deprotonation of one of the ring's C-H bonds using a strong base, typically a lithium amide like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or a mixed lithium-zinc base, to form a metallated intermediate that can then be quenched with an electrophile researchgate.netresearchgate.net.

For this compound, the most acidic ring protons are located at the C4 and C6 positions, influenced by the cumulative electron-withdrawing effects of the nitrogen atom and the substituents. The precise site of metalation would be determined by a combination of electronic and steric factors. Studies on similar 2,3-disubstituted pyridines show that deprotonation often occurs at the C4 position, which is para to the nitrogen and ortho to the bromine substituent researchgate.net.

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

| Directed Metalation-Carboxylation | 1. LTMP 2. CO2 | C4 | This compound-4-carboxylic acid | Inferred from researchgate.net |

| Directed Metalation-Iodination | 1. LiTMP/ZnCl2·TMEDA 2. I2 | C4 | 3-Bromo-4-iodo-2-(2,2,2-trifluoroethyl)pyridine | Inferred from researchgate.net |

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution on this molecule is expected to be extremely difficult. The pyridine ring is inherently "π-deficient" and is further deactivated by two strong electron-withdrawing groups (-Br and -CH2CF3). Reactions like nitration, halogenation, or Friedel-Crafts alkylation typically require harsh conditions and often result in low yields, if they proceed at all. If a reaction were forced, electrophilic attack on pyridine occurs preferentially at the C3 (β) position (or C5) to avoid the formation of a resonance intermediate where the positive charge is placed on the electron-deficient nitrogen atom youtube.com. In this molecule, the C3 position is already occupied, leaving the C5 position as the most likely, though highly deactivated, site for electrophilic attack.

The reactivity and regioselectivity of this compound are governed by the electronic and steric properties of its substituents.

Electronic Effects:

Nitrogen Atom: As the most electronegative atom in the ring, it strongly withdraws electron density via induction and resonance, deactivating the ring to electrophiles and activating it to nucleophiles at the C2, C4, and C6 positions.

2-(2,2,2-trifluoroethyl) Group: This group is a powerful electron-withdrawing substituent due to the strong inductive effect (-I) of the three fluorine atoms. This effect is transmitted through the methylene spacer to the pyridine ring, further reducing its electron density. This significantly deactivates the ring towards electrophilic substitution and enhances its susceptibility to nucleophilic attack or deprotonation.

The combined electron-withdrawing nature of all three components makes the pyridine ring highly electrophilic. This facilitates reactions involving nucleophiles or strong bases (deprotonation) but strongly disfavors reactions with electrophiles.

Steric Effects:

The 2-(2,2,2-trifluoroethyl) group is sterically bulky. This bulk can hinder the approach of reagents to the adjacent C3-bromo and the N1 positions.

In directed ortho-metalation, a strong, bulky base like LTMP might show a preference for the less sterically hindered C-H bond. The relative accessibility of the C4 and C6 protons would influence the regioselectivity of the deprotonation.

For potential nucleophilic substitution reactions on the ring, the steric hindrance from the 2-substituent could influence the rate of attack at different positions, although electronic factors are typically dominant in determining the regioselectivity of SNAr reactions on pyridines stackexchange.com.

Advanced Applications in Complex Molecule Synthesis

Utilization as a Key Intermediate in Heterocycle Synthesis

The presence of both a nucleophilic pyridine (B92270) nitrogen and an electrophilic carbon-bromine bond, influenced by the electron-withdrawing trifluoroethyl group, renders 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine a valuable precursor for a variety of heterocyclic structures.

Assembly of Substituted Pyridine Derivatives for Diverse Chemical Libraries

The pyridine core of this compound serves as a scaffold for the synthesis of a wide array of substituted pyridine derivatives. The bromine atom at the 3-position can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various functional groups. This capability is crucial for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. Synthetic strategies often involve transition-metal-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce aryl, alkyl, and amino substituents, respectively. These methods provide access to polysubstituted pyridines which are prevalent motifs in many biologically active compounds. illinois.eduorganic-chemistry.org

Construction of Fused Heterocyclic Systems

This compound is an excellent starting material for the synthesis of fused heterocyclic systems, which are of significant interest due to their prevalence in pharmaceuticals and natural products. ias.ac.inbohrium.com The strategic placement of the bromine atom and the pyridine nitrogen facilitates annulation reactions to form bicyclic and polycyclic structures.

Imidazo[1,2-a]pyridines: This class of fused heterocycles is known for a broad spectrum of biological activities. rsc.orgscirp.orgnih.gov The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine derivative with an α-haloketone. While direct use of this compound in this context is less common, its derivatives, where the bromine is replaced by an amino group, can serve as key precursors. Alternatively, the bromine atom can be utilized in post-cyclization functionalization to introduce further diversity. ias.ac.in

Indolizines: Indolizines are another important class of nitrogen-containing fused heterocycles with diverse biological properties. chim.it The synthesis of indolizine derivatives can be achieved through various pathways, including 1,3-dipolar cycloaddition reactions of pyridinium ylides with alkynes or alkenes. organic-chemistry.orgresearchgate.net this compound can be quaternized at the nitrogen atom to form a pyridinium salt, which can then be converted into a pyridinium ylide for subsequent cycloaddition reactions. The bromine and trifluoroethyl substituents would be incorporated into the final indolizine scaffold, providing unique substitution patterns. acs.org

2-Pyridones: 2-Pyridones are versatile intermediates and common structural motifs in many natural products and pharmaceuticals. While not a direct precursor in the most common syntheses of 2-pyridones, derivatives of this compound can be transformed into these structures. For instance, hydrolysis of a 2-alkoxypyridine derivative, which could be synthesized from the starting bromo-compound, can yield the corresponding 2-pyridone.

Role in the Synthesis of Advanced Fluorine-Containing Organic Compounds

The trifluoroethyl group in this compound makes it a valuable synthon for introducing fluorine into more complex organic molecules. nih.gov Fluorine-containing compounds often exhibit unique physicochemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets. nih.gov This has led to a surge in the development of synthetic methodologies for their preparation. organic-chemistry.org

This compound serves as a building block for incorporating the trifluoroethylpyridine moiety into larger structures. The bromine atom allows for its attachment to various molecular scaffolds through cross-coupling reactions, thereby introducing the fluorine-containing group in a controlled and predictable manner. This is particularly relevant in the design of new agrochemicals and pharmaceuticals where the presence of fluorine can significantly enhance efficacy. nih.gov

Precursors for Specialty Organic Chemicals and Materials Science Applications

Beyond its applications in medicinal chemistry, this compound and its derivatives are valuable precursors for the synthesis of specialty organic chemicals and advanced materials. The unique combination of a pyridine ring, a bromine atom, and a trifluoroethyl group can impart desirable properties to organic materials, such as thermal stability, specific electronic characteristics, and altered solubility.

These characteristics are advantageous in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The pyridine unit can act as a ligand for metal complexes or as a component of conjugated systems, while the trifluoroethyl group can influence the material's morphology and electronic properties.

Strategic Integration in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. tcichemicals.commdpi.com The multiple reactive sites of this compound make it an attractive substrate for such transformations.

For example, the pyridine nitrogen can act as a nucleophile or a base to initiate a reaction cascade, while the carbon-bromine bond can participate in a subsequent cross-coupling or cyclization step. This allows for the rapid and efficient assembly of complex molecular frameworks. The development of novel MCRs and cascade reactions involving this and similar building blocks is an active area of research, aiming to streamline the synthesis of valuable organic compounds.

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, detailed experimental spectroscopic data for the compound "this compound" is not publicly available. While the existence of the compound is noted in several chemical supplier databases, the specific nuclear magnetic resonance (NMR) and mass spectrometry (MS) data required to fulfill the detailed outline of the requested article could not be located.

The requested article was to be structured around an in-depth analysis of the compound's spectroscopic characteristics, including:

¹H NMR Analysis: Detailed examination of proton chemical shifts and coupling patterns.

¹³C NMR Analysis: Elucidation of the carbon backbone through chemical shift data.

¹⁹F NMR Analysis: Direct characterization of the trifluoroethyl moiety.

2D NMR Techniques: In-depth structural assignment using techniques such as COSY, HMQC, HMBC, and NOESY.

High-Resolution Mass Spectrometry (HRMS): Precise molecular weight determination and fragmentation analysis.

Without access to primary experimental data from peer-reviewed journals, patents, or spectral databases, it is not possible to generate a scientifically accurate and informative article that adheres to the user's specified outline and quality standards. The creation of such an article would require hypothetical data, which would not be a factual representation of the compound's properties.

Therefore, the article on the spectroscopic characterization and structural elucidation of "this compound" cannot be generated at this time.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

LC-MS and UPLC are powerful techniques for the separation, detection, and identification of compounds in a mixture, as well as for assessing the purity of a sample.

In a hypothetical analysis of 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine, UPLC would be utilized for high-resolution separation of the compound from any impurities or starting materials. The retention time obtained from the UPLC chromatogram would be a characteristic parameter for the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

The mass spectrometer, coupled to the UPLC system, would provide mass-to-charge ratio (m/z) data. For this compound (C7H5BrF3N), the expected molecular weight is approximately 240.02 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, which would be a key identifier for the presence of a single bromine atom in the molecule.

Hypothetical LC-MS Data Table:

| Parameter | Expected Value for C7H5BrF3N |

| Molecular Formula | C7H5BrF3N |

| Molecular Weight | ~240.02 g/mol |

| Retention Time (UPLC) | Dependent on experimental conditions |

| [M+H]+ (m/z) for 79Br | ~240.96 |

| [M+H]+ (m/z) for 81Br | ~242.96 |

| Isotopic Ratio (M:M+2) | Approximately 1:1 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a fingerprint of the molecule and allows for the identification of its functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the pyridine (B92270) ring, the C-Br bond, the C-F bonds, and the C-H bonds.

Hypothetical IR Spectroscopy Data Table:

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=C, C=N (pyridine ring) | Stretching | 1600-1450 |

| C-F (trifluoromethyl group) | Stretching | 1350-1150 (strong, multiple bands) |

| C-Br | Stretching | 700-500 |

| C-H (aliphatic) | Bending | 1450-1350 |

| Aromatic C-H | Bending (out-of-plane) | 900-690 |

The specific positions and intensities of these bands would contribute to the structural confirmation of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.

The pyridine ring in this compound contains π-electrons and would be expected to exhibit π → π* transitions. The presence of the bromine and trifluoroethyl substituents would influence the energy of these transitions and thus the λmax values. A typical UV-Vis spectrum for a substituted pyridine would show absorption bands in the UV region.

Hypothetical UV-Vis Spectroscopy Data Table:

| Type of Electronic Transition | Expected λmax (nm) | Solvent |

| π → π | ~260-280 | Ethanol or Methanol |

| n → π | ~270-300 (often weaker and may be obscured) | Hexane |

The exact λmax and molar absorptivity (ε) would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal can be used to calculate the precise positions of each atom, bond lengths, bond angles, and torsional angles.

If a suitable crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its structure. It would reveal the planarity of the pyridine ring, the conformation of the trifluoroethyl group relative to the ring, and the intermolecular interactions (e.g., halogen bonding, π-stacking) in the crystal lattice.

Hypothetical X-ray Crystallography Data Table:

| Parameter | Hypothetical Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Bond Lengths (Å) | C-C, C-N, C-Br, C-F |

| Bond Angles (°) | Angles within the pyridine ring and substituents |

| Torsional Angles (°) | Conformation of the trifluoroethyl group |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine, a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) methodologies can be employed to achieve a detailed understanding of its molecular characteristics.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Note: This is a hypothetical table based on expected trends for similar molecules, as direct experimental data is not available.)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-C (ring) Bond Lengths | ~1.38 - 1.40 Å |

| C-N (ring) Bond Lengths | ~1.33 - 1.34 Å |

| C-C (ethyl) Bond Length | ~1.54 Å |

| C-F Bond Lengths | ~1.35 Å |

| C-C-N Bond Angle | ~123° |

| C-C-Br Bond Angle | ~118° |

The Hartree-Fock (HF) method, while being a more simplified approach compared to DFT, serves as a valuable tool for comparative analysis. sapub.org By comparing the results obtained from both HF and DFT calculations, a more comprehensive understanding of the electronic structure can be achieved. For substituted pyridines, HF calculations can provide a baseline for understanding electron correlation effects, which are more accurately treated by DFT methods. The comparison of optimized geometries and energy levels from both methods can help in validating the computational models used. mdpi.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Descriptors such as Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis provide a detailed picture of the electronic distribution and potential reaction sites of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com For this compound, the electron-withdrawing nature of the bromine and trifluoroethyl groups is expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals across the molecule will indicate the most probable sites for nucleophilic and electrophilic attack.

Table 2: Predicted HOMO-LUMO Energies and Energy Gap for this compound (Note: This is a hypothetical table based on expected trends for similar molecules.)

| Orbital | Energy (eV) |

| HOMO | -7.0 to -6.5 |

| LUMO | -1.5 to -1.0 |

| Energy Gap (ΔE) | 5.5 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.net For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be a region of high negative potential, making it a likely site for electrophilic attack. The hydrogen atoms and the region around the bromine atom may exhibit positive potential, indicating susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.netuba.ar This analysis can reveal information about hybridization, charge transfer, and intermolecular interactions. For this compound, NBO analysis would elucidate the nature of the C-Br and C-F bonds, as well as the hybridization of the atoms in the pyridine ring. It can also quantify the donor-acceptor interactions between filled and empty orbitals, providing insights into the molecule's stability and reactivity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into the energetic and structural changes that occur during a chemical transformation. Methods such as Density Functional Theory (DFT) are commonly used to map out the potential energy surface of a reaction.

Transition State Analysis and Reaction Pathways

No specific studies detailing transition state analysis for reactions involving this compound have been published. Such an analysis would involve locating the transition state structures for potential reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the trifluoroethyl group. The geometry, vibrational frequencies, and electronic structure of these transition states would provide critical information about the reaction pathway.

Spectroscopic Property Prediction and Validation

Theoretical calculations are frequently used to predict spectroscopic properties, which can aid in the characterization and identification of compounds.

Theoretical IR and UV-Vis Spectra Prediction

There are no published theoretical predictions of the Infrared (IR) and UV-Vis spectra for this compound. A computational approach would involve geometry optimization followed by frequency calculations to predict the positions and intensities of vibrational modes in the IR spectrum. For UV-Vis spectra, time-dependent DFT (TD-DFT) would be employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.

NMR Chemical Shift Prediction and Comparison with Experimental Data

While computational methods for predicting Nuclear Magnetic Resonance (NMR) chemical shifts are well-established, particularly for fluorinated compounds, specific predictions for this compound have not been reported. rsc.orgnih.govrsc.org Such a study would involve calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N) and comparing the resulting theoretical chemical shifts to experimentally obtained spectra to validate the computational model and aid in spectral assignment.

Conformational Analysis and Stability Studies in Different Environments

The spatial arrangement of atoms and the relative stability of different conformers can significantly influence a molecule's properties and reactivity.

There are no dedicated conformational analysis or stability studies for this compound in the scientific literature. A theoretical investigation would explore the rotational barrier around the bond connecting the trifluoroethyl group to the pyridine ring. By calculating the energy as a function of the dihedral angle, the most stable conformation(s) could be identified. Such studies would also typically investigate how the stability and conformational preferences are affected by different solvent environments, using implicit or explicit solvation models. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or experimental studies detailing the non-linear optical (NLO) properties of this compound were found. Consequently, data regarding its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are not available.

The investigation of NLO properties typically involves quantum chemical calculations, such as those based on Density Functional Theory (DFT), to predict how a molecule's electron cloud will respond to an external electric field. These calculations can elucidate the potential of a compound for applications in optoelectronics and photonics. However, it appears that this compound has not yet been the subject of such computational investigations in the published literature. Therefore, no detailed research findings or data tables for its NLO properties can be provided at this time.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements in the Field

Research into fluorinated pyridines has yielded significant advancements in synthetic chemistry. The synthesis of trifluoromethylpyridines, for instance, has traditionally relied on methods like chlorine/fluorine exchange from trichloromethylpyridine precursors or the construction of the pyridine (B92270) ring using a trifluoromethyl-containing building block. nih.gov A notable industrial method is the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine. nih.gov While effective, these methods often require harsh conditions and can lead to mixtures of products, necessitating the development of more selective and milder techniques.

Recent methodological breakthroughs have focused on achieving higher selectivity and functional group tolerance. Site-selective fluorination of pyridine rings adjacent to the nitrogen atom can now be achieved at ambient temperatures using reagents like silver(II) fluoride. researchgate.net This approach is inspired by classic amination reactions and provides access to fluorinated derivatives of medicinally important compounds. researchgate.net Furthermore, the development of novel reagents and catalytic systems continues to expand the toolkit for creating these valuable molecules.

Table 1: Methodological Advancements in Fluorinated Pyridine Synthesis

| Method | Description | Key Features | Typical Conditions | Reference |

|---|---|---|---|---|

| Vapor-Phase Halogenation/Fluorination | Simultaneous reaction of picoline derivatives with chlorine and fluorine sources over a metal catalyst. | Suitable for large-scale industrial production of key intermediates. | High temperatures (>300°C), transition metal catalysts. | nih.gov |

| Ring Construction | Building the pyridine ring from smaller, pre-fluorinated acyclic precursors. | Provides access to specific isomers that are difficult to obtain via direct functionalization. | Varies widely; often involves multi-step cyclocondensation reactions. | nih.gov |

| Direct C-H Fluorination | Selective replacement of a C-H bond with a C-F bond on a pre-formed pyridine ring. | Enables late-stage functionalization of complex molecules; high regioselectivity. | AgF₂, ambient temperature. | researchgate.net |

| Nucleophilic Perfluoroalkylation | Introduction of a perfluoroalkyl group using a nucleophilic reagent. | A newer strategy using specialized reagents for controlled perfluoroalkylation. | Utilizes reagents like 4-pyridyl perfluoroalkyl sulfide (B99878) with a diboron (B99234) compound and base. | chemrxiv.org |

Emerging Synthetic Strategies for Polyhalogenated and Perfluoroalkylated Pyridines

The future of pyridine synthesis is moving towards more efficient, sustainable, and versatile methods. A key area of development is in metal-free reactions and the use of novel activating agents. For instance, metal-free perfluoroalkylation of (hetero)arenes has been developed using perfluoro carboxylic anhydrides in the presence of urea-hydrogen peroxide, avoiding the hazards associated with traditional peroxide initiators. ccspublishing.org.cn

Another innovative approach involves the use of 4-pyridyl perfluoroalkyl sulfide as a practical and stable nucleophilic perfluoroalkylation reagent. chemrxiv.org This reagent can be synthesized from commercially available starting materials and allows for the transfer of perfluoroalkyl anions to a wide range of electrophiles under specific activation conditions, a significant challenge in fluorination chemistry. chemrxiv.org

In the realm of catalytic cross-coupling, which is crucial for derivatizing halogenated pyridines, advancements include the development of highly active palladium/N-heterocyclic carbene complexes for reactions like carbonylative Suzuki couplings. researchgate.net Furthermore, the concept of multimetallic catalysis, where two different metal catalysts work cooperatively, is enabling previously challenging transformations, such as the direct cross-coupling of two different aryl electrophiles (e.g., an aryl bromide and an aryl triflate). nih.gov These strategies offer pathways to novel molecular architectures that were previously difficult to access.

Table 2: Comparison of Catalytic Systems for Bromopyridine Functionalization

| Catalytic System | Reaction Type | Advantages | Example | Reference |

|---|---|---|---|---|

| Palladium Nanoparticles | Hiyama Coupling | Can be performed in water; ligand-free conditions. | Coupling of aryl siloxanes with aryl halides. | rsc.org |

| Palladium/N-Heterocyclic Carbenes (NHC) | Carbonylative Suzuki Coupling | High selectivity and reaction rates for preparing aryl-pyridine ketones. | Reaction of 2-bromopyridine (B144113) with arylboronic acids under CO pressure. | researchgate.net |

| Copper(I) / Ligand | Buchwald-Hartwig Amination | Amino acid-promoted C-N bond formation between aryl halides and amines. | Coupling of 3-bromopyridine (B30812) with various amines. | wikipedia.org |

| Dual Ni/Pd Multimetallic System | Cross-Ullman Coupling | Enables direct cross-coupling of two different aryl electrophiles without pre-formed organometallic reagents. | Selective coupling of aryl bromides with aryl triflates. | nih.gov |

Untapped Potential in Directed Synthesis and Catalysis of 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine Derivatives

The compound this compound is a prime example of a building block with significant untapped potential. Its structure contains two key handles for chemical modification: the bromine atom at the 3-position and the trifluoroethyl group at the 2-position. The bromine atom serves as a versatile anchor for a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig aminations. rsc.orgwikipedia.org These reactions allow for the introduction of diverse aryl, alkyl, alkynyl, and amino functionalities, enabling the rapid generation of molecular libraries for screening.

The trifluoroethyl group exerts a strong electron-withdrawing effect, which modulates the reactivity of the pyridine ring and the C-Br bond. This electronic influence, combined with the steric bulk of the group, can be exploited to achieve regioselective functionalization at other positions on the pyridine ring. There is considerable scope for exploring directed C-H functionalization reactions on derivatives of this scaffold, guided by the existing substituents. Catalytic systems could be designed to specifically target the C-H bonds at the 4, 5, or 6 positions, providing a direct route to poly-substituted pyridine derivatives that would be challenging to synthesize otherwise.

Prospects for Rational Design and Discovery of Novel Chemical Entities through Advanced Synthetic Pathways

Table 3: Potential Applications of AI in Designing Novel Chemical Entities

| AI Application | Description | Impact on Discovery Process | Reference |

|---|---|---|---|

| Retrosynthetic Analysis | AI algorithms deconstruct a target molecule into simpler, commercially available starting materials to design efficient synthetic pathways. | Accelerates the planning of synthesis, identifies novel routes, and reduces reliance on conventional methods. | mindmapai.appchemical.ai |

| Forward Synthesis Prediction | Predicts the outcome of chemical reactions, including yields and potential byproducts, before experiments are conducted. | Minimizes trial-and-error in the lab, saving time and resources; improves reaction optimization. | mindmapai.apppharmafeatures.com |

| Molecular Property Prediction | Machine learning models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, solubility, and biological activity. | Enables virtual screening of large compound libraries to prioritize candidates for synthesis and testing. | softformance.com |

| De Novo Molecular Design | Generative AI models create entirely new molecular structures with desired properties optimized for a specific biological target or material function. | Expands exploration of novel chemical space beyond existing libraries, leading to the discovery of truly innovative compounds. | softformance.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine, and how do reaction conditions influence yield?

- Methodology :

- Nickel-catalyzed reductive coupling : Utilize 2-halomethylpyridine precursors with trifluoroethylating agents (e.g., trifluoroethyl iodide) under Ni catalysis. Optimize ligand systems (e.g., bidentate P,N ligands) to enhance selectivity and reduce side products like dehalogenated byproducts .

- Pyridyne cyclization : Generate pyridyne intermediates via dehydrohalogenation of brominated precursors, followed by trapping with trifluoroethyl radicals. Control temperature (80–120°C) and solvent polarity (e.g., DMF) to stabilize intermediates .

Q. How can purification challenges (e.g., separation of regioisomers) be addressed for this compound?

- Methodology :

- Flash chromatography : Use gradient elution with hexane/ethyl acetate (8:2 to 6:4) to resolve brominated pyridine derivatives. Confirm purity via H NMR (e.g., trifluoroethyl proton signals at δ 2.8–3.2 ppm) .

- Recrystallization : Employ ethanol/water mixtures at low temperatures (0–5°C) to isolate crystalline product, minimizing co-precipitation of impurities .

Q. What are the key reactivity patterns of the bromine and trifluoroethyl substituents in cross-coupling reactions?

- Methodology :

- Bromine as a leaving group : Perform Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh) in THF/water (3:1) at 80°C. Note that the trifluoroethyl group may sterically hinder coupling at the adjacent position .

- Trifluoroethyl stability : Assess resistance to hydrolysis under acidic/basic conditions (e.g., 1M HCl/NaOH at 25°C for 24h) via F NMR to confirm inertness .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved when the trifluoroethyl group directs electrophilic substitution?

- Methodology :

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyridine ring adjacent to the trifluoroethyl group, followed by quenching with electrophiles (e.g., DMF for formylation). Confirm regiochemistry via NOESY or X-ray crystallography .

- Contradiction Note : Competing directing effects from bromine may require blocking strategies (e.g., temporary silyl protection of Br) .

Q. What spectroscopic contradictions arise in characterizing this compound, and how can they be resolved?

- Data Analysis :

- H NMR splitting : Trifluoroethyl protons may exhibit unexpected multiplicity due to coupling with F nuclei. Use F-decoupled NMR or DFT calculations to assign signals .

- Mass spectrometry : Fragmentation patterns (e.g., loss of CFCH· radical) can complicate molecular ion identification. Employ high-resolution ESI-MS with collision-induced dissociation (CID) for clarity .

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties in biological assays?

- Methodology :

- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability compared to non-fluorinated analogs .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorine’s electron-withdrawing effect typically reduces oxidative metabolism .

Q. What computational approaches best predict the compound’s binding affinity to target proteins?

- Methodology :

- Docking simulations : Use AutoDock Vina with force fields parameterized for fluorine (e.g., AMBER). Validate against crystal structures of analogous pyridine-protein complexes .

- MD simulations : Analyze trifluoroethyl-induced conformational changes in binding pockets over 100-ns trajectories .

Q. How do environmental factors (e.g., light, temperature) affect the compound’s stability during long-term storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.